molecular formula C6H15N2O2+ B12352426 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium

Cat. No.: B12352426
M. Wt: 147.20 g/mol
InChI Key: PVBQYTCFVWZSJK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium is a zwitterionic compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, which contributes to its stability and reactivity in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium typically involves the reaction of trimethylamine with 2-bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent product quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium involves its interaction with specific molecular targets and pathways. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, facilitating various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium
  • 2-(2-Carboxyethyl)-1,1,1-trimethylammonium
  • 2-(2-Carboxyethyl)-1,1,1-trimethylphosphonium

Uniqueness

2-(2-Carboxyethyl)-1,1,1-trimethyldiazanium is unique due to its zwitterionic nature, which imparts stability and reactivity in various environments. This property distinguishes it from other similar compounds that may not possess both positive and negative charges within the same molecule. Additionally, its versatility in undergoing different types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2-carboxyethylamino)-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBQYTCFVWZSJK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N2O2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868390
Record name 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.